
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with benzyl and methyl groups, and an oxido group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. For instance, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base like potassium carbonate.
Oxidation to Form the Oxido Group: The final step involves the oxidation of the quinoxaline derivative to introduce the oxido group at the 4-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups or other functional groups.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group or other reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methyl iodide, potassium carbonate.
Major Products
Oxidation: Formation of poly-oxido derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxido group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes and pathways. Additionally, the compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core but have different substitution patterns and oxidation states.
Quinazoline 3-oxides: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution and oxidation patterns.
Uniqueness
2-Benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups along with the oxido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65990-96-7 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-benzyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-12-16(11-13-7-3-2-4-8-13)18(20)15-10-6-5-9-14(15)17(12)19/h2-10H,11H2,1H3 |
Clave InChI |
DKSRBWOIQVNXQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
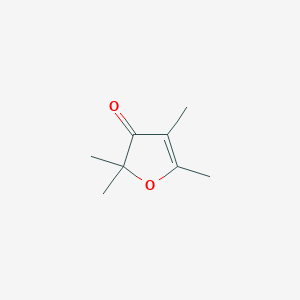


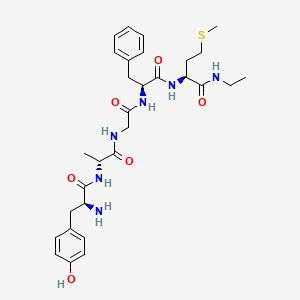
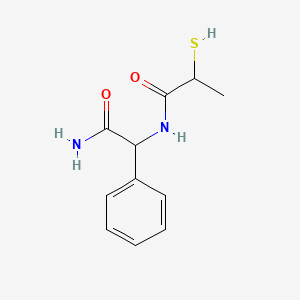
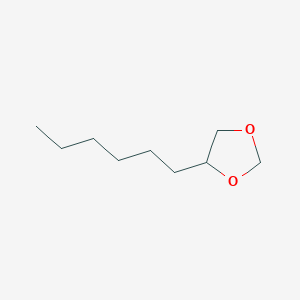
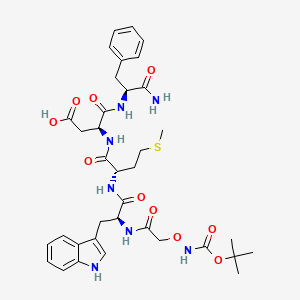
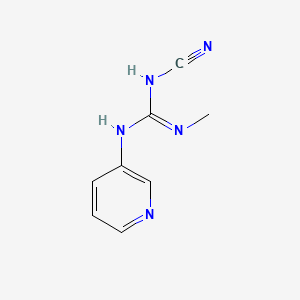
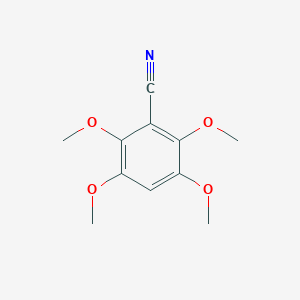
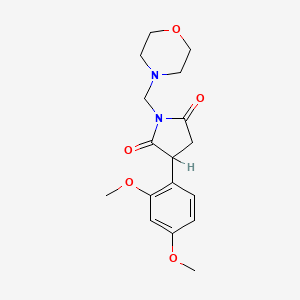
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
